molecular formula C20H28B2O4S2 B1337477 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene CAS No. 239075-02-6

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene

Cat. No. B1337477
M. Wt: 418.2 g/mol
InChI Key: XWWXVHGWYCXJCJ-UHFFFAOYSA-N
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Description

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene is a compound that has been studied for its potential use in organic electronics, particularly as an n-type semiconductor in organic field-effect transistors (OFETs). The compound features a π-extended 2,2'-bithiophene structure, which is crucial for its electronic properties .

Synthesis Analysis

The synthesis of bis(dioxaborin) compounds, including those with a 2,2'-bithiophene core, involves palladium-catalyzed borylation reactions. Specifically, aryl bromides are borylated using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as EtOH or DMSO. This method has shown effectiveness, especially for aryl bromides with sulfonyl groups .

Molecular Structure Analysis

The molecular structure of related bithiophene compounds has been characterized by X-ray crystallography. For instance, a derivative of bithiophene with bulky terminal groups, 5,5'-Bis[(2,2,5,5-tetramethyl-1-aza-2,5-disila-1-cyclopentyl)methyl]-2,2'-bithiophene, crystallizes in the monoclinic system and exhibits unique crystallographic features due to the presence of these groups .

Chemical Reactions Analysis

Bithiophene derivatives can undergo various chemical reactions, including electrochemical processes. For example, a bis(3,4-ethylene-dioxythiophene)-(4,4'-dinonyl-2,2'-bithiazole) comonomer has been synthesized and shown to exhibit reversible redox processes, indicating that it can be p-doped or n-doped. This electrochemical activity is essential for the use of such compounds in electronic devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(dioxaborin) compounds with a 2,2'-bithiophene structure are influenced by the π-conjugation length and the presence of different spacers. Compounds with olefin spacers show red-shifted absorption maxima and high electron affinity. These properties, along with reduced on-site Coulomb repulsion, contribute to the n-type semiconducting behavior and low threshold voltage in OFETs. Theoretical calculations based on Marcus theory have been used to investigate the electron-transporting properties of these compounds .

Scientific Research Applications

Metalation and Luminescence Properties

The compound 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene has been studied for its unique metalation properties. One study involved metalating this compound with (triphenylphosphine)gold(I) at the 5,5'-positions, resulting in a di-gold(I)-substituted bithiophene. This complex exhibited green, structured luminescence in chloroform and had an absorption profile that was red-shifted compared to the boronate ester starting material and 2,2'-bithiophene. These properties were attributed to interactions between the frontier orbitals and the gold, as indicated by density-functional theory (DFT) calculations (Peay et al., 2011).

Synthesis and Optical Properties in H-Shaped Molecules

Another application involves synthesizing H-shaped molecules using this compound. One such molecule displayed absorption and fluorescence spectra with notable maxima, which were studied using the Gaussian 03 program package. These findings provide insights into the geometrical and electronic structure of such molecules (Naka et al., 2013).

Borylation of Arylbromides

The compound has also been used in the borylation of arylbromides. In a specific study, the Pd-catalyzed borylation using this compound proved effective, especially for arylbromides bearing sulfonyl groups, which is significant for organic synthesis (Takagi & Yamakawa, 2013).

Catalyzed Diboration and Molecular Structure

The compound's role in catalyzed diboration processes has been explored, revealing insights into the crystal and molecular structure of resulting compounds. This has implications for understanding steric effects in organic molecules (Clegg et al., 1996).

Synthesis of Electron Transport Materials

It's also utilized in the synthesis of electron transport materials. One study detailed an efficient and practical synthesis pathway for such materials, highlighting its role in the field of material science (Xiangdong et al., 2017).

Development of Semiconducting Polymers

The compound has been used in the development of semiconducting polymers. A particular study used it as a precursor for the synthesis of high-performance semiconducting polymers, indicating its importance in advanced material applications (Kawashima et al., 2013).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28B2O4S2/c1-17(2)18(3,4)24-21(23-17)15-11-9-13(27-15)14-10-12-16(28-14)22-25-19(5,6)20(7,8)26-22/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWXVHGWYCXJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28B2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449037
Record name 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene

CAS RN

239075-02-6
Record name 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
V Dzhabarov, D Výprachtický, V Cimrová - European Polymer Journal, 2018 - Elsevier
Alternating electroluminescent copolymers, poly(9,9-dihexadecylfluorene-2,7-diyl-alt-2,2′-bithiophene-5,5′-diyl)s (PFC16BTs), were synthesized using two different routes of Suzuki …
MA Peay, JE Heckler, N Deligonul, TG Gray - Organometallics, 2011 - ACS Publications
5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene was metalated with (triphenylphosphine)gold(I) at the 5,5′-positions to yield a di-gold(I)-substituted …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
Y Li, L Xue, H Li, Z Li, B Xu, S Wen, W Tian - Macromolecules, 2009 - ACS Publications
A series of novel soluble conjugated copolymers consisting of coplanar donor (bithiophenevinyl)−acceptor (2-pyran-4-ylidenemalononitrile) (TVM)-based unit coupled to different …
Number of citations: 145 0-pubs-acs-org.brum.beds.ac.uk
E Rodriguez-Alba, J Ortiz-Palacios… - Synthetic Metals, 2015 - Elsevier
Two new thiophene monomers bearing pyrene units attached via di(ethylene glycol) and tetra(ethylene glycol) spacers were synthesized, 3-methyl-4-(diethoxy) thiophene (M2) and 3-…
D Chen, C Zhong, Y Zhao, L Nan, Y Liu… - Journal of Materials …, 2017 - pubs.rsc.org
A new molecule, 5,5′-bis(4,6-bis((E)-4-(octyloxy)styryl)pyrimidin-2-yl)-2,2′-bithiophene (OSPB), was designed and synthesized. It contains two D–π–A–π–D (donor–π–acceptor–π–…
Number of citations: 23 0-pubs-rsc-org.brum.beds.ac.uk
GHV Bertrand, VK Michaelis, TC Ong… - Proceedings of the …, 2013 - National Acad Sciences
We report the synthesis and characterization of covalent organic frameworks (COFs) incorporating thiophene-based building blocks. We show that these are amenable to reticular …
Number of citations: 311 www.pnas.org
Y Maegawa, S Inagaki - Dalton Transactions, 2015 - pubs.rsc.org
Heterogeneous catalysis for direct C–H borylation of arenes and heteroarenes in the combination of iridium (Ir) complex fixed on periodic mesoporous organosilica containing …
Number of citations: 72 0-pubs-rsc-org.brum.beds.ac.uk
K Rundel, S Maniam, K Deshmukh, E Gann… - Journal of Materials …, 2017 - pubs.rsc.org
This work introduces six novel naphthalene diimide (NDI) molecular acceptors for evaluation in organic solar cells based on two different chemical architectures: a star-shaped structure …
Number of citations: 51 0-pubs-rsc-org.brum.beds.ac.uk
V Cimrová, D Výprachtický, I Kmínek… - ECS …, 2014 - iopscience.iop.org
Photophysical and electrochemical properties of novel luminescent carbazole-based, carbazole-fluorene and fluorene-bithiophene copolymers, and photoconductive copolymers …
Y Li, Z Li, C Wang, H Li, H Lu, B Xu… - Journal of Polymer …, 2010 - Wiley Online Library
A series of novel soluble donor‐acceptor low‐bandgap‐conjugated polymers consisting of different oligothiophene (OTh) coupled to electron‐accepting moiety 2‐pyran‐4‐…

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